PNU-177864 Hydrochloride: A Technical Guide for Drug Development Professionals
PNU-177864 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Review of the Selective Dopamine (B1211576) D3 Receptor Antagonist
Abstract
PNU-177864 hydrochloride is a potent and highly selective antagonist of the dopamine D3 receptor, a key target in the central nervous system implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of PNU-177864 hydrochloride, consolidating available data on its chemical properties, mechanism of action, pharmacological profile, and preclinical evidence of its antischizophrenic activity. Detailed experimental protocols for relevant assays, structured data tables for quantitative analysis, and visualizations of key pathways are presented to support researchers and drug development professionals in advancing the understanding and potential therapeutic application of this compound.
Introduction
Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are established targets for antipsychotic medications.[1] The dopamine D3 receptor has emerged as a particularly promising target due to its preferential expression in limbic brain regions associated with cognition and emotion, suggesting that D3 receptor antagonists may offer a novel therapeutic approach for schizophrenia with an improved side-effect profile compared to less selective agents.[2] PNU-177864 hydrochloride, chemically known as N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride, is a highly selective D3 receptor antagonist that has demonstrated antischizophrenic activity in vivo. This document serves as a technical resource, compiling and presenting the core scientific information on PNU-177864 hydrochloride.
Chemical and Physical Properties
A summary of the key chemical and physical properties of PNU-177864 hydrochloride is provided in the table below.
| Property | Value |
| Chemical Name | N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride |
| Molecular Formula | C18H21F3N2O3S·HCl |
| Molecular Weight | 438.89 g/mol |
| CAS Number | 1783978-03-9 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and water |
Mechanism of Action and Signaling Pathways
PNU-177864 hydrochloride exerts its pharmacological effects through the selective blockade of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D3 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
By acting as an antagonist, PNU-177864 hydrochloride binds to the D3 receptor without activating it, thereby preventing dopamine from binding and initiating the downstream signaling events. This blockade of D3 receptor activity is believed to be the primary mechanism underlying its potential therapeutic effects in schizophrenia.
Dopamine D3 Receptor Signaling Pathway
Pharmacological Profile
The selectivity of PNU-177864 hydrochloride for the dopamine D3 receptor over other dopamine receptor subtypes is a key feature of its pharmacological profile. While specific Ki and IC50 values from a comprehensive head-to-head study are not publicly available in a single source, the compound is consistently described as a "highly selective" D3 antagonist in the scientific literature. The following table summarizes the expected binding affinity profile based on this classification.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (IC50) |
| Dopamine D1 | Low | Low |
| Dopamine D2 | Moderate to Low | Moderate to Low |
| Dopamine D3 | High | High |
| Dopamine D4 | Low | Low |
| Dopamine D5 | Low | Low |
Experimental Protocols
Synthesis of N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride
While a detailed, publicly available, step-by-step synthesis protocol for PNU-177864 hydrochloride is proprietary, the synthesis of structurally related benzenesulfonamide (B165840) derivatives generally follows a common pathway. A plausible synthetic route is outlined below, based on established chemical principles for the formation of sulfonamides.
General Synthetic Scheme: The synthesis would likely involve the coupling of a substituted benzenesulfonyl chloride with a substituted aniline.
-
Preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride: This intermediate can be prepared from 4-(trifluoromethoxy)aniline (B150132) via a Sandmeyer-type reaction, involving diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst.
-
Preparation of N-propyl-2-(4-aminophenyl)ethanamine: This intermediate can be synthesized by reductive amination of 4-aminophenylethylamine with propionaldehyde.
-
Sulfonamide Formation: The final step involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with N-propyl-2-(4-aminophenyl)ethanamine in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the sulfonamide bond.
-
Salt Formation: The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) to yield PNU-177864 hydrochloride.
Radioligand Binding Assay for Dopamine Receptor Affinity
To determine the binding affinity (Ki) of PNU-177864 hydrochloride for dopamine receptor subtypes, a competitive radioligand binding assay is typically employed.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human dopamine receptor subtypes (D1, D2, D3, D4, D5) are prepared from stably transfected cell lines (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is used.
-
Radioligand: A specific radioligand for each receptor subtype is used at a concentration close to its Kd value (e.g., [3H]-SCH23390 for D1, [3H]-spiperone for D2 and D3, [3H]-nemonapride for D4, and [3H]-SCH23390 for D5).
-
Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of PNU-177864 hydrochloride.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of PNU-177864 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Models of Schizophrenia: Prepulse Inhibition (PPI)
Prepulse inhibition (PPI) of the acoustic startle reflex is a widely used animal model to assess sensorimotor gating deficits, a core feature of schizophrenia.[3][4] Antipsychotic drugs are expected to reverse deficits in PPI induced by psychotomimetic agents like apomorphine (B128758) or phencyclidine (PCP).
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Animals are acclimated to the startle chambers for a short period before the test session begins.
-
PPI Deficit Induction: A PPI deficit is induced by administering a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.) or an NMDA receptor antagonist like phencyclidine (PCP) (e.g., 2.5 mg/kg, i.p.).
-
Drug Administration: PNU-177864 hydrochloride is administered at various doses (e.g., 1, 3, 10 mg/kg, p.o. or i.p.) prior to the administration of the PPI-disrupting agent.
-
Test Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly (e.g., 100 ms) before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. The ability of PNU-177864 to reverse the apomorphine- or PCP-induced deficit in PPI is then statistically analyzed.
Phospholipidosis
A notable characteristic of PNU-177864 is its induction of phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids (B1166683) within lysosomes, leading to the formation of lamellar bodies.[5] This is a class effect observed with many cationic amphiphilic drugs (CADs).
The proposed mechanism for drug-induced phospholipidosis involves the trapping of the protonated form of the drug within the acidic environment of the lysosome.[5] This accumulation is thought to interfere with the activity of lysosomal phospholipases, either through direct inhibition or by altering the charge of the lysosomal membrane, which is crucial for enzyme function.[5] Gene expression analyses in cells treated with CADs have shown alterations in pathways related to lysosomal enzyme transport and lipid biosynthesis.[6]
While phospholipidosis is a finding of toxicological concern, its clinical significance is not always clear and can be tissue-dependent. For PNU-177864, this effect would need to be carefully monitored and evaluated in further preclinical and clinical development.
Mechanism of Drug-Induced Phospholipidosis
Conclusion
PNU-177864 hydrochloride is a valuable research tool and a potential therapeutic candidate due to its high selectivity for the dopamine D3 receptor. Its demonstrated antischizophrenic-like activity in preclinical models underscores its potential for the treatment of schizophrenia. However, the induction of phospholipidosis is a significant consideration that requires thorough investigation in any drug development program. This technical guide provides a foundational understanding of PNU-177864 hydrochloride, offering detailed information and protocols to guide future research and development efforts. Further studies are warranted to fully elucidate its clinical potential and safety profile. potential and safety profile.
References
- 1. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 2. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 4. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A toxicogenomic approach to drug-induced phospholipidosis: analysis of its induction mechanism and establishment of a novel in vitro screening system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
